2-Methylbenzylamine
Overview
Description
2-Methylbenzylamine is a chemical compound that serves as a key intermediate or structural motif in various chemical syntheses and pharmaceutical research. It is a substituted benzylamine where the benzyl group is further modified by the addition of a methyl group at the ortho position relative to the amine functionality.
Synthesis Analysis
The synthesis of compounds related to 2-methylbenzylamine involves various strategies. For instance, the preparation of new trifluoromethyl substituted tri- and tetracyclic heterocycles with Peganin skeleton from a methyl 3,3,3-trifluoropyruvate / 2-aminobenzylamine adduct demonstrates the utility of 2-methylbenzylamine derivatives in constructing complex heterocyclic structures . Additionally, the synthesis of chiral o-aminobenzylamines through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene]sulfinamides indicates the potential for creating enantioselective compounds using 2-methylbenzylamine as a starting material .
Molecular Structure Analysis
The molecular structure of 2-methylbenzylamine derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the crystal structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate was determined, revealing the impact of steric repulsion from the optically active amine on the symmetry of the complex . This kind of structural analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.
Chemical Reactions Analysis
2-Methylbenzylamine and its derivatives participate in a variety of chemical reactions. The compound has been used in the synthesis of antirhinovirus agents, where the introduction of different substituents at the 2-position of the benzyl group affects the antiviral activity . Furthermore, the intramolecular C–H···O hydrogen bond in lactams derived from α-methylbenzylamine has been studied, providing insights into the stabilizing role of such interactions in cyclic amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylbenzylamine derivatives are influenced by their molecular structure. For instance, the presence of an intramolecular hydrogen bond can affect the boiling point, solubility, and stability of the compound . Additionally, the synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine using a coupled reaction system showcases the importance of chirality in the physical properties and biological activity of these molecules .
Scientific Research Applications
Chiral Auxiliary in Enantiodivergent Synthesis
- 2-Methylbenzylamine has been utilized as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline alkaloids, demonstrating its utility in producing enantiomerically pure compounds (Ziółkowski et al., 1999).
Synthesis of Enantioenriched Compounds
- The compound has been used in the synthesis of enantioenriched 4-thiazolidinone, indicating its role in facilitating chemoselective processes in organic synthesis (Hansen et al., 1996).
Resolution Protocol for Derivatives
- A resolution protocol for 2′-halo-α-methylbenzylamines using mandelic acid shows the compound's application in the resolution of derivatives to high degrees of purity (Klingensmith et al., 2007).
Stabilizing Role in Cyclic Amides
- Studies on cyclic amides derived from α-methylbenzylamine have explored its stabilizing role due to intramolecular hydrogen bonding, which is significant in understanding spatial arrangement in solution and solid state (Sandoval‐Lira et al., 2015).
Synthesis of Beta2-Amino Acids
- It has been used in the efficient synthesis of enantiomerically pure beta2-amino acids, indicating its importance in the field of peptide synthesis (Lee et al., 2003).
Enantioselective Catalysis
- The compound's derivative was effective in catalyzing the enantioselective ethylation of aryl aldehydes, showcasing its potential in asymmetric synthesis (Liu et al., 2001).
Influence on Monoamine Oxidase
- Research on stereoisomers of 2,3-dichloro-alpha-methylbenzylamine has shed light on their influence on monoamine oxidase, providing insights into neurochemical processes (Fuller and Hemrick-Luecke, 1978).
Synthesis of Heterocycles with Peganin Skeleton
- Its addition to methyl trifluoropyruvate resulted in the synthesis of new fluorinated tricyclic and tetracyclic heterocycles, emphasizing its role in heterocyclic chemistry (Dolenský et al., 1996).
Green Hydrogen Source in Dynamic Kinetic Resolution
- The use of 2-methylbenzylamine in a dynamic kinetic resolution process with a green hydrogen source highlights its role in environmentally friendly synthetic processes (Miranda et al., 2014).
Chiral Derivatizing Agent in NMR Spectroscopy
- Its application as a chiral derivatizing agent for determining the enantiomeric composition of certain compounds using NMR spectroscopy has been documented (Uccello-Barretta et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAAPVQEZPAQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059000 | |
Record name | Benzenemethanamine, 2-methyl- | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methylbenzylamine | |
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Product Name |
2-Methylbenzylamine | |
CAS RN |
89-93-0 | |
Record name | 2-Methylbenzylamine | |
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Record name | alpha-Amino-2-xylene | |
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Record name | 2-Methylbenzylamine | |
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Record name | Benzenemethanamine, 2-methyl- | |
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Record name | Benzenemethanamine, 2-methyl- | |
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Record name | 2-methylbenzylamine | |
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Record name | 2-Methylbenzylamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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